Elacestrant - 722533-56-4

Elacestrant

Catalog Number: EVT-255733
CAS Number: 722533-56-4
Molecular Formula: C30H38N2O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elacestrant is classified as a selective estrogen receptor degrader (SERD) and a selective estrogen receptor modulator (SERM). [] It functions by binding to the estrogen receptor (ER), a protein found in approximately 70% of breast cancers. [] This binding interaction makes Elacestrant a valuable tool in scientific research, particularly in the field of oncology. Elacestrant's ability to degrade ER and modulate its signaling pathways makes it a promising agent for studying endocrine-resistant breast cancer, including cases with ESR1 mutations. []

Future Directions
  • Optimizing Combination Therapies: Investigating its efficacy in combination with other targeted agents to overcome resistance mechanisms and enhance antitumor activity. [, , , , , , ]
  • Exploring Early-Stage Breast Cancer: Evaluating its potential as neoadjuvant or adjuvant therapy in early-stage ER+ breast cancer. [, ]
  • Targeting Brain Metastases: Further exploring its ability to cross the blood-brain barrier and its efficacy in treating brain metastases. [, ]
  • Biomarker Development: Identifying predictive biomarkers for response to Elacestrant to personalize treatment strategies. [, , ]

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as an ER antagonist, inducing a conformational change in the receptor that leads to its ubiquitination and degradation through the proteasomal pathway [, , , , , ].

Relevance: As the only approved SERD prior to elacestrant, fulvestrant serves as a critical comparator for elacestrant's efficacy and properties [, , , ]. While both compounds target and degrade ER, elacestrant offers the advantage of oral bioavailability, overcoming the limitations of fulvestrant's intramuscular administration and pharmacokinetic profile [, , , ]. Several studies highlighted elacestrant's efficacy in preclinical models resistant to fulvestrant, particularly those harboring ESR1 mutations [, , , ].

Palbociclib

Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor (CDK4/6i) used in combination with endocrine therapies for treating ER+ breast cancer [, , , , , , ]. CDK4/6 inhibitors block cell cycle progression, enhancing the effects of endocrine therapies.

Relevance: Studies demonstrated the synergistic antitumor activity of elacestrant when combined with palbociclib in preclinical models [, ]. This combination showed efficacy in both in vitro and in vivo settings, including models with acquired resistance to palbociclib or harboring ESR1 mutations [, ]. This combination represents a potential therapeutic strategy for overcoming endocrine resistance in ER+ breast cancer.

Everolimus

Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) pathway, a key signaling pathway involved in cell growth and proliferation [, , ]. Everolimus is used in combination with endocrine therapies to treat ER+ breast cancer.

Relevance: Everolimus, like palbociclib, is investigated for its synergistic potential with elacestrant. Preclinical data suggest that the combination of elacestrant and everolimus can lead to increased efficacy in certain contexts []. This finding highlights the potential of targeting both ER and mTOR pathways for enhanced treatment responses in ER+ breast cancer.

Abemaciclib

Compound Description: Abemaciclib is another CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [, , , , ].

Relevance: Similar to palbociclib, abemaciclib's synergistic potential with elacestrant is being actively investigated, particularly in patients with brain metastases, a population with limited treatment options [, , ]. Notably, both elacestrant and abemaciclib have shown the ability to penetrate the blood-brain barrier, making their combination a promising therapeutic strategy for this challenging clinical scenario [, ].

Ribociclib

Compound Description: Ribociclib, like abemaciclib and palbociclib, is a CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [].

Relevance: Ribociclib represents another CDK4/6i being investigated for its potential synergistic effects when combined with elacestrant []. This highlights the ongoing exploration of various CDK4/6i combinations with elacestrant to optimize treatment strategies for ER+ breast cancer.

Alpelisib

Compound Description: Alpelisib is a selective inhibitor of the PI3Kα isoform, a key component of the PI3K/Akt/mTOR pathway often implicated in endocrine resistance [, ].

Relevance: Preclinical studies showed that combining elacestrant and alpelisib leads to significant tumor growth inhibition in ER+ breast cancer patient-derived xenograft models, including those with ESR1 mutations []. These findings highlight the rationale for dual targeting of ER and PI3K signaling pathways to combat endocrine resistance and are being further explored in clinical trials [, ].

Samuraciclib

Compound Description: Samuraciclib (CT7001) is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation and ER signaling [].

Relevance: Samuraciclib's potential synergy with elacestrant is under investigation, driven by the rationale that inhibiting CDK7 could further enhance the efficacy of ER degradation mediated by elacestrant []. This combination approach is built upon the previously observed clinical activity of samuraciclib with fulvestrant and aims to improve treatment options for HR+ breast cancer after CDK4/6i therapy [].

Onapristone

Compound Description: Onapristone is a type I antiprogestin that blocks the progesterone receptor (PgR) from dimerizing and inhibits ligand-induced phosphorylation of PgR []. Onapristone has shown clinical anti-cancer activity in hormone therapy-naïve and tamoxifen-resistant breast cancer [].

Relevance: The combination of onapristone and elacestrant is being investigated for its therapeutic potential in ER+/PgR+,HER2- advanced or metastatic breast cancer []. This investigation is based on the rationale that targeting both ER and PgR pathways might yield synergistic antitumor effects and provide new treatment options for patients with endocrine-resistant disease [].

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone (DHT) is a naturally occurring androgen that acts as an agonist of the androgen receptor (AR) [].

Relevance: DHT served as a positive control in a study investigating the mechanism of action of RAD140, a selective androgen receptor modulator (SARM) []. Both DHT and RAD140 induced apoptosis and increased phospho-H2A.X expression, a marker of DNA damage, in endocrine-resistant breast cancer cell lines []. This suggests that RAD140, like DHT, might exert antitumor effects through AR-mediated mechanisms, which could potentially complement the action of elacestrant.

Apalutamide

Compound Description: Apalutamide is an androgen receptor (AR) antagonist used in the treatment of prostate cancer [].

Relevance: Apalutamide served as a tool compound in a study investigating the mechanism of action of RAD140 []. Apalutamide partially reversed the apoptosis induced by RAD140 and DHT in endocrine-resistant breast cancer cells, further supporting the involvement of AR signaling in their mechanism of action []. While not directly combined with elacestrant in the provided research, apalutamide highlights the potential relevance of AR signaling modulation in the context of ER-targeted therapies.

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of ER+ breast cancer [, ].

Relevance: Tamoxifen serves as a comparator to elacestrant in preclinical studies exploring the efficacy of different endocrine therapies against ESR1 mutant breast cancer models [, ]. Although both compounds target the ER pathway, elacestrant, as a SERD, induces ER degradation, potentially offering advantages over tamoxifen, particularly in the context of endocrine resistance.

Exemestane

Compound Description: Exemestane is an aromatase inhibitor (AI) that blocks estrogen production and is used in the treatment of ER+ breast cancer [, ].

Relevance: Similar to tamoxifen, exemestane serves as a comparator to elacestrant in preclinical studies evaluating the efficacy of endocrine therapies against ESR1 mutant breast cancer models [, ]. Elacestrant's distinct mechanism of action, directly targeting and degrading ER, might offer advantages over AIs like exemestane in overcoming endocrine resistance.

Letrozole

Compound Description: Letrozole is another aromatase inhibitor (AI) used in the treatment of ER+ breast cancer [].

Relevance: Letrozole, along with other AIs, represents a class of endocrine therapies that elacestrant could potentially replace or be used in sequence with, especially in patients with ESR1 mutations who may not respond well to AIs [].

Overview

Elacestrant is a novel oral selective estrogen receptor degrader, recognized for its therapeutic potential in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Approved by the Food and Drug Administration in January 2023, it represents a significant advancement in endocrine therapy for patients who have developed resistance to traditional treatments. Elacestrant functions by degrading the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that promote tumor growth.

Source and Classification

Elacestrant is classified as a selective estrogen receptor degrader and is chemically identified as (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride. Its synthesis involves multiple chemical reactions that yield a compound capable of effectively targeting estrogen receptors in breast cancer cells .

Synthesis Analysis

The synthesis of Elacestrant involves several steps that transform precursor compounds into the final active pharmaceutical ingredient.

  1. Starting Materials: The synthesis begins with the reaction of various reagents, including palladium dichloride-bis(triphenylphosphine) and copper in dimethyl sulfoxide at elevated temperatures.
  2. Reduction Steps: Key reduction processes utilize sodium borohydride to modify specific functional groups, followed by esterification and further reactions to achieve the desired molecular structure.
  3. Finalization: The final product is isolated through chiral separation techniques, ensuring the purity and efficacy of Elacestrant for clinical use .
Molecular Structure Analysis

Elacestrant features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a selective estrogen receptor degrader.

  • Chemical Formula: C23H30N2O3
  • Molecular Weight: Approximately 390.50 g/mol
  • Structure: The compound contains a tetrahydronaphthalene core substituted with various groups that enhance its binding affinity to estrogen receptors .
Chemical Reactions Analysis

The synthesis of Elacestrant involves several significant chemical reactions:

  1. Formation of Intermediates: Initial reactions yield intermediates that are subjected to further transformations, such as reduction and alkylation.
  2. Esterification Reactions: Key steps include esterification with acetic anhydride to introduce necessary functional groups.
  3. Chiral Separation: The final stages involve chiral separation to isolate the active enantiomer, which is crucial for its therapeutic efficacy .
Mechanism of Action

Elacestrant operates through a well-defined mechanism that disrupts estrogen receptor signaling:

  1. Binding to Estrogen Receptors: Upon administration, Elacestrant binds to estrogen receptors in breast cancer cells.
  2. Degradation of Estrogen Receptors: This binding leads to the degradation of the receptor via proteasomal pathways, significantly reducing the levels of active estrogen receptors within the cell.
  3. Inhibition of Tumor Growth: By inhibiting estrogen-mediated signaling pathways, Elacestrant effectively suppresses tumor growth in both in vitro and in vivo models .
Physical and Chemical Properties Analysis

Elacestrant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but requires careful handling due to its sensitivity to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for similar compounds .
Applications

Elacestrant has significant applications in clinical oncology:

  1. Treatment of Advanced Breast Cancer: It is primarily indicated for patients with hormone receptor-positive advanced breast cancer who have previously undergone endocrine therapy.
  2. Combination Therapy: Research indicates enhanced efficacy when used in combination with other agents such as palbociclib or everolimus, particularly in cases involving mutations in the estrogen receptor gene .
  3. Clinical Trials: Ongoing studies continue to evaluate its effectiveness across diverse patient populations, including those resistant to other endocrine therapies .

Properties

CAS Number

722533-56-4

Product Name

Elacestrant

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Synonyms

(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
elacestrant

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.